molecular formula C18H30N2O5 B14426428 N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide CAS No. 82170-75-0

N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide

Katalognummer: B14426428
CAS-Nummer: 82170-75-0
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: NVYTZVHZLMIWPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide is an organic compound with the molecular formula C18H30N2O5 It is characterized by the presence of a phenylacetamide core substituted with bis(2-(2-methoxyethoxy)ethyl)amino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide typically involves the reaction of 3-nitroaniline with bis(2-(2-methoxyethoxy)ethyl)amine under specific conditions. The nitro group is first reduced to an amino group, followed by acetylation to form the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, incorporating steps such as solvent recovery and recycling.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophilic reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenylacetamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-(2-methoxyethoxy)ethyl)amino groups may facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-(bis(2-methoxyethyl)amino)phenyl)acetamide
  • N-(4-(bis(2-methoxyethyl)amino)phenyl)acetamide

Uniqueness

N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bis(2-(2-methoxyethoxy)ethyl)amino groups enhances its solubility and potential interactions with biological targets, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

82170-75-0

Molekularformel

C18H30N2O5

Molekulargewicht

354.4 g/mol

IUPAC-Name

N-[3-[bis[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide

InChI

InChI=1S/C18H30N2O5/c1-16(21)19-17-5-4-6-18(15-17)20(7-9-24-13-11-22-2)8-10-25-14-12-23-3/h4-6,15H,7-14H2,1-3H3,(H,19,21)

InChI-Schlüssel

NVYTZVHZLMIWPE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=CC=C1)N(CCOCCOC)CCOCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.